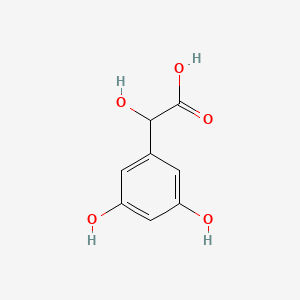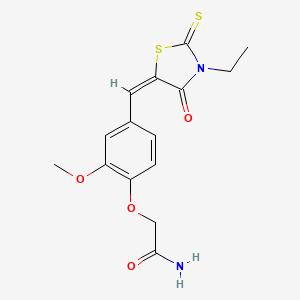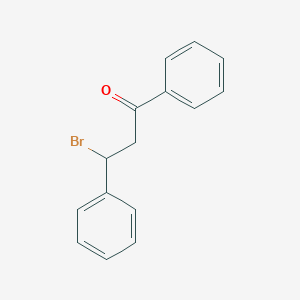
Diphenyl(4-(phenylamino)phenyl)methanol
概要
説明
Diphenyl(4-(phenylamino)phenyl)methanol is an organic compound with the molecular formula C25H21NO and a molecular weight of 351.44 g/mol . It is also known by its systematic name, (4-anilinophenyl)-diphenylmethanol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to a central carbon atom, which is also bonded to two phenyl groups and a phenylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(4-(phenylamino)phenyl)methanol typically involves the reaction of benzophenone with aniline in the presence of a reducing agent. One common method is the reduction of benzophenone with sodium borohydride (NaBH4) in an alcoholic solvent, followed by the addition of aniline . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
Diphenyl(4-(phenylamino)phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenylamino group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
Diphenyl(4-(phenylamino)phenyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diphenyl(4-(phenylamino)phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylamino group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s biological activity .
類似化合物との比較
Similar Compounds
- Diphenyl(4-trityl-phenyl)methanol
- (Diphenyl(4-(phenyl(trimethylsilyl)methylene)cyclohexa-2,5-dien-1-yl)methyl)trimethylsilane
- 2-[[[4-(Phenylamino)phenyl]imino]methyl]benzenesulfonic acid
- N-(4-(phenylamino)phenyl)stearamide
- N-[4-(phenylamino)phenyl]Benzamide
Uniqueness
Diphenyl(4-(phenylamino)phenyl)methanol is unique due to its specific structural features, such as the presence of both phenyl and phenylamino groups attached to the central carbon atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
IUPAC Name |
(4-anilinophenyl)-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO/c27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-16-18-24(19-17-22)26-23-14-8-3-9-15-23/h1-19,26-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHWYGVOEZQGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)NC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B3270187.png)


![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3270224.png)
![2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270235.png)
![2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270236.png)
![2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270237.png)
